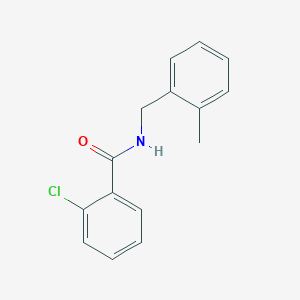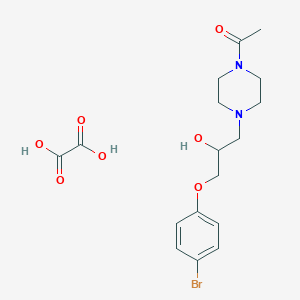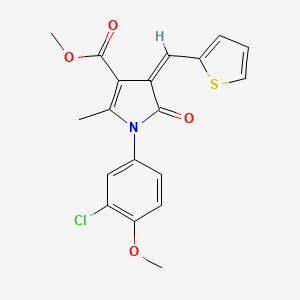![molecular formula C19H20N2O5 B3935785 (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
描述
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as EMPM, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. EMPM belongs to the class of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two other carbon atoms. The synthesis of EMPM involves the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with 4-ethoxybenzoyl chloride, followed by reduction with sodium borohydride.
作用机制
The mechanism of action of (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. One study suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Another study found that this compound inhibited the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant activity and to protect against oxidative stress. One study found that this compound reduced oxidative damage in rat brain tissue exposed to high levels of oxygen. Another study found that this compound protected against liver injury induced by acetaminophen in mice.
实验室实验的优点和局限性
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce derivatives with different properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental systems. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several areas of future research for (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One potential direction is to investigate the use of this compound as a photosensitizer in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore the potential of this compound as a neuroprotective agent, given its antioxidant properties and ability to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in different experimental systems.
科学研究应用
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied for its potential as a pharmacological agent in various scientific research applications. One study found that this compound showed anti-inflammatory activity in rats with acute paw edema induced by carrageenan. Another study investigated the effect of this compound on the proliferation of human breast cancer cells and found that the compound inhibited cell growth and induced apoptosis. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
属性
IUPAC Name |
(4-ethoxyphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-16-6-3-14(4-7-16)19(22)15-5-8-17(18(13-15)21(23)24)20-9-11-25-12-10-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIBUNOWGNLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3935710.png)

![4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3935719.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3935729.png)
![4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935731.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B3935764.png)
![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)

![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![1-bromo-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3935796.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)